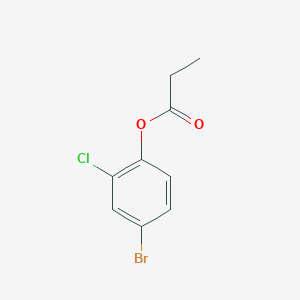

4-Bromo-2-chlorophenyl propionate

Description

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCIZFLAAOIPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-2-chlorophenyl propionate is primarily used as an intermediate in the synthesis of various organic compounds. Its halogenated structure facilitates nucleophilic substitutions, which are essential in forming more complex molecules. For example, the compound can be utilized to synthesize insecticidal and acaricidal agents, which are critical in agricultural applications .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product/Outcome |

|---|---|

| Nucleophilic substitution | Synthesis of insecticides and acaricides |

| Esterification | Formation of specialty chemicals |

| Hydrolysis | Study of enzyme-catalyzed reactions |

Biological Research

Enzyme-Catalyzed Reactions

In biological contexts, this compound is used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This application is crucial for understanding metabolic pathways and the mechanisms of enzymatic action.

Pharmacological Studies

The compound has potential biological activities that are currently under investigation. Its derivatives may possess antimicrobial, antifungal, and anti-inflammatory properties, making them candidates for further pharmacological research .

Agrochemical Applications

Development of Pesticides

The synthesis of this compound plays a vital role in developing new agrochemicals. It serves as a precursor for various pesticides that target specific pests while minimizing environmental impact. The compound's derivatives are being explored for their effectiveness in pest control strategies .

Case Study 1: Synthesis of Insecticides

A study demonstrated the use of this compound as an intermediate in synthesizing O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester. This compound exhibited significant insecticidal activity against common agricultural pests, showcasing the practical application of this compound in agrochemicals .

Case Study 2: Enzyme Kinetics

Research involving the hydrolysis of this compound revealed insights into enzyme kinetics and substrate specificity. The compound was used to analyze the catalytic efficiency of various esterases, contributing to a better understanding of enzyme mechanisms and potential applications in drug metabolism studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-chlorophenol (BCP)

- Source: A metabolite of the pesticide profenofos ().

- Structure : Retains the halogenated aromatic ring (Br and Cl substituents) but lacks the propionate ester group.

- Analytical Detection : Separated via TLC (thin-layer chromatography) using benzene:chloroform:ethyl acetate (40:40:20) solvent systems .

O-(4-Bromo-2-chlorophenyl) Phosphorothioates (Profenofos and Sulprofos)

- Profenofos: Chemical Formula: C11H15BrClO3PS. Use: Broad-spectrum insecticide metabolized into BCP and other derivatives . Toxicity: Inhibits acetylcholinesterase in rats and humans in a dose-dependent manner .

- Sulprofos :

(4-Bromo-2-chlorophenyl)boronic Acid

- Chemical Formula : C6H5BBrClO2.

- Molecular Weight : 235.27 g/mol.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, leveraging the boronic acid functional group .

Calcium/Sodium Propionate

Comparative Data Table

Key Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-chlorophenyl propionate, and how can purity be optimized?

- Methodology :

- Esterification : React 4-bromo-2-chlorophenol with propionyl chloride in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts.

- Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane. Monitor purity via TLC (silica gel, benzene:chloroform:ethyl acetate 40:40:20) .

- Purity Assessment : Validate using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : - and -NMR to confirm substitution patterns and ester functionality.

- IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1730 cm.

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structure determination using SHELXL (if crystalline) .

Q. What are the best practices for safe handling and storage of this compound?

- Protocols :

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis .

- Safety : Use fume hoods for synthesis; wear nitrile gloves and goggles due to potential irritancy (refer to SDS guidelines) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies during structure refinement?

- Approach :

- SHELXL Refinement : Use restraints for disordered atoms and anisotropic displacement parameters. Validate with R-factors and check for twinning using PLATON .

- ORTEP Visualization : Confirm thermal ellipsoid orientations and intermolecular interactions via ORTEP-III .

- Case Study : For electron density ambiguities, employ difference Fourier maps and iterative refinement cycles.

Q. What are the environmental degradation pathways of this compound, and how are metabolites identified?

- Analytical Workflow :

- Hydrolysis Studies : Incubate in aqueous buffers (pH 4–9) at 25–50°C. Monitor via LC-MS for propionic acid and 4-bromo-2-chlorophenol .

- TLC Metabolite Profiling : Use silica plates with benzene:ethyl acetate (4:1) to separate polar metabolites (e.g., sulfate conjugates) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to target enzymes (e.g., acetylcholinesterase for pesticidal analogs) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., hydrolysis rates) .

Q. How to address contradictions in bioactivity data across studies?

- Strategies :

- Dose-Response Analysis : Use nonlinear regression to model EC values, ensuring consistent assay conditions (pH, temperature).

- Metabolite Interference : Test purified compound vs. crude mixtures to rule out confounding effects from degradation products .

Methodological Tables

Table 1 : Key Analytical Techniques for Degradation Studies

| Technique | Application | Reference |

|---|---|---|

| LC-MS/MS | Quantify parent compound and metabolites | |

| Isotopic Labeling | Track environmental fate | |

| TLC-UV | Rapid screening of hydrolysis products |

Table 2 : Computational Tools for Property Prediction

| Software | Application | Reference |

|---|---|---|

| Gaussian | DFT optimization and reactivity | |

| AutoDock Vina | Molecular docking | |

| SHELX/ORTEP | Crystallographic refinement/visualization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.